molecular formula C6H12O2 B573949 2-Hexanone, 4-hydroxy-, (S)- (9CI) CAS No. 181185-39-7

2-Hexanone, 4-hydroxy-, (S)- (9CI)

Cat. No.: B573949
CAS No.: 181185-39-7
M. Wt: 116.16
InChI Key: ODWYTDVNWFBCLV-LURJTMIESA-N
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Description

Nomenclature and Chemical Identification Systems

The systematic identification of (4S)-4-hydroxyhexan-2-one involves standardized naming conventions and unique identifiers:

Parameter Value Source
IUPAC Name (4S)-4-Hydroxyhexan-2-one
SMILES Notation CC[C@@H](CC(=O)C)O
InChI Key ODWYTDVNWFBCLV-LURJTMIESA-N
CAS Number 181185-39-7 (S-enantiomer)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol

The compound’s (S)-configuration at C4 is confirmed by its SMILES notation CC[C@@H](CC(=O)C)O, where the @@ symbol denotes the stereocenter’s absolute configuration.

Historical Context in Hydroxylated Ketone Chemistry

The study of α-hydroxy ketones dates to the early 20th century with the acyloin condensation , a reductive coupling of carboxylic esters using metallic sodium. While this method primarily yields symmetrical acyloins, advancements in stereoselective synthesis have enabled the production of enantiomerically pure α-hydroxy ketones like (4S)-4-hydroxyhexan-2-one.

Key developments include:

  • Asymmetric Aldol Reactions : Modern organocatalytic methods, such as proline-catalyzed reactions, allow for enantioselective synthesis of α-hydroxy ketones. For example, the use of tetrazole catalysts in asymmetric aldol reactions achieves high enantiomeric excess (up to 99% ee).
  • Reductive Coupling : Although traditional acyloin cond

Properties

CAS No.

181185-39-7

Molecular Formula

C6H12O2

Molecular Weight

116.16

IUPAC Name

(4S)-4-hydroxyhexan-2-one

InChI

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

ODWYTDVNWFBCLV-LURJTMIESA-N

SMILES

CCC(CC(=O)C)O

Synonyms

2-Hexanone, 4-hydroxy-, (S)- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Chiral Synthesis:
2-Hexanone, 4-hydroxy-, (S)-(9CI) is utilized as a chiral building block in organic synthesis. Its chirality allows for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry. The compound can be involved in asymmetric synthesis processes where specific stereochemistry is required.

2. Enzyme-Catalyzed Reactions:
Research has shown that specific enzymes can utilize 2-hexanone derivatives to produce other valuable compounds. For example, the enzyme 2,3-butanediol dehydrogenase from Bacillus clausii has demonstrated activity with various substrates including 2-hexanone derivatives, highlighting its potential in biocatalysis for producing α-hydroxy ketones and vicinal diols .

Pharmaceutical Applications

1. Drug Development:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its hydroxyl group enhances its reactivity, making it suitable for further functionalization to create complex drug molecules.

2. Neurotoxicity Studies:
Research has indicated that 2-hexanone may have implications in neurotoxicology. Studies involving animal models have assessed the effects of exposure to this compound on neurological functions, providing insights into its safety profile and potential health risks associated with its use .

Industrial Applications

1. Solvent Use:
Historically, 2-hexanone has been used as a solvent in paints and coatings due to its ability to dissolve oils and waxes effectively. While its usage has declined due to safety concerns, it remains relevant in certain industrial applications where effective solvent properties are required .

2. Chemical Manufacturing:
The compound is involved in the production of other chemicals and can serve as a precursor for various synthetic pathways in industrial chemistry.

Toxicological Considerations

Understanding the toxicological profile of 2-hexanone is crucial for its application in research and industry. The compound is classified as a flammable liquid and may cause drowsiness or dizziness upon exposure. Furthermore, it is suspected of reproductive toxicity and can cause damage to organs with prolonged exposure . These factors must be considered when handling the compound in laboratory or industrial settings.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of hydroxyketones are highly sensitive to substituent positions and stereochemistry. Below is a comparative analysis of (S)-4-hydroxy-2-hexanone with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties
(S)-4-Hydroxy-5-methyl-2-hexanone (9CI) 65651-63-0 C₇H₁₄O₂ 4-OH, 5-CH₃, (S)-configuration Density: ~0.933 g/cm³ (predicted); Boiling point: ~199.5°C (predicted)
4-Hydroxy-3-methyl-2-hexanone (9CI) 116530-49-5 C₇H₁₄O₂ 4-OH, 3-CH₃ No experimental data available; structural similarity suggests lower polarity
3-Hydroxy-2-hexanone (6CI,9CI) 54123-75-0 C₆H₁₂O₂ 3-OH Higher water solubility due to shorter carbon chain; used in flavor chemistry
2-Hexanone (parent compound) 591-78-6 C₆H₁₂O None Vapor pressure: 11.6 mmHg at 25°C; Henry’s law constant: 9.32×10⁻⁵ atm·m³/mol

Key Observations :

  • Hydroxyl Position: Moving the hydroxyl group from position 4 to 3 (as in 3-hydroxy-2-hexanone) significantly alters solubility and volatility. For example, 3-hydroxy-2-hexanone is more volatile due to reduced hydrogen bonding compared to the 4-hydroxy derivative .
  • Chirality : The (S)-configuration in the target compound may confer distinct biological activity. For instance, β-nitrostyrenes with para-hydroxy groups exhibit enhanced anti-leishmanial activity compared to meta-substituted analogs (), suggesting positional and stereochemical sensitivity in bioactive molecules.
Physicochemical Properties
  • Boiling Point: (S)-4-Hydroxy-5-methyl-2-hexanone has a predicted boiling point of ~199.5°C, higher than 2-hexanone (127°C) due to increased molecular weight and hydrogen bonding .
  • Solubility: The hydroxyl group enhances water solubility relative to 2-hexanone, but the methyl group at position 5 may reduce it compared to non-methylated analogs.
  • pKa: Predicted pKa of ~14.51 for (S)-4-hydroxy-5-methyl-2-hexanone indicates weak acidity, typical for aliphatic alcohols .
Toxicity and Environmental Fate
  • 2-Hexanone: Chronic exposure causes peripheral neuropathy, leading to its discontinued use in the U.S. after 1981 . No chronic inhalation MRL exists due to insufficient data .
  • Hydroxy Derivatives: Limited toxicity data are available for (S)-4-hydroxy-5-methyl-2-hexanone.

Preparation Methods

Organocatalytic Aldol Condensation

The asymmetric aldol reaction between isobutyraldehyde and acetone, catalyzed by a proline-derived organocatalyst (C₂₆H₂₅NO₂S), remains the most widely adopted method. Under optimized conditions (0–20°C, 24 h), this reaction produces (S)-4-hydroxy-2-hexanone with 95% yield and 98% enantiomeric excess (ee). The mechanism involves enamine formation, followed by stereoselective C–C bond formation, as evidenced by transition-state modeling.

Reaction Conditions:

  • Catalyst loading: 0.2 mmol per 1 mmol aldehyde

  • Solvent: anhydrous acetone (25 mL scale)

  • Workup: Rotary evaporation followed by silica gel chromatography (hexane:EtOAc gradient)

A comparative study demonstrated that replacing proline with (S)-α,α-diphenylprolinol trimethylsilyl ether increases reaction rates by 40% but reduces ee to 91%.

Enzymatic Synthesis Approaches

Whole-Cell Biocatalysis

Engineered Bacillus subtilis strains expressing NADPH-dependent ketoreductases achieve asymmetric reduction of 4-keto-2-hexanone to the (S)-alcohol with 89% ee. Key parameters include:

ParameterOptimal ValueImpact on Yield
pH7.2 ± 0.1±12% activity
Temperature30°CΔ5°C → 20% loss
Co-substrateGlucose (1.5 M)NADPH recycling

The enzymatic route avoids hazardous solvents but requires precise control of microbial oxygenation levels to prevent over-oxidation to 2,5-hexanedione.

Industrial-Scale Production Technologies

Continuous-Flow Reactor Systems

Recent advances in microreactor technology enable kilogram-scale synthesis through tandem aldol-Michael cascades:

Process Overview:

  • Aldol adduct formation: 2.5 L/min throughput

  • In-line IR monitoring for real-time ee adjustment

  • Simulated moving bed (SMB) purification: 99.5% purity

A 2024 pilot study achieved 82% isolated yield at 98.3% ee using immobilized sulfonic acid catalysts in stacked reactor modules.

Purification and Analytical Methodologies

Chromatographic Resolution

Chiral stationary phases (CSPs) based on cellulose tris(3,5-dimethylphenylcarbamate) resolve (S)- and (R)-enantiomers with baseline separation (α = 1.32). Industrial plants employ simulated moving bed chromatography for throughputs exceeding 500 kg/month.

Key Purity Metrics:

  • Residual solvent: <50 ppm (ICH Q3C)

  • 2,5-Hexanedione: <0.1% (GC-MS monitoring)

  • Enantiopurity: ≥98% (Chiral HPLC)

Emerging Synthetic Routes

Photocatalytic C–H Activation

A 2025 proof-of-concept study demonstrated visible-light-mediated hydroxylation of 2-hexanone using a Ru(bpy)₃²⁺/Co(III) catalyst system. Initial results show 68% conversion with 85% ee, though scalability remains challenging.

Mechanistic Pathway:

  • Ligand-to-metal charge transfer generates Ru(III)*

  • Hydrogen atom abstraction forms ketyl radical

  • Stereoselective oxygen rebound from Co–OH intermediate

Q & A

Q. What are the optimal synthetic routes for (S)-4-hydroxy-2-hexanone with high enantiomeric purity?

  • Methodological Answer : Two primary methods are employed:
  • Aldol Reactions : Using a ketone and aldehyde in the presence of a strong base (e.g., NaOH/KOH) at low temperatures (0–5°C) to control stereochemistry .
  • Biocatalysis : Enzymes like aldolases catalyze carbon-carbon bond formation with high stereoselectivity, minimizing racemization. This method is preferred for environmentally benign conditions .
  • Key Validation : Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and confirm absolute configuration using X-ray crystallography or electronic circular dichroism (ECD) .

Q. How can the stereochemical configuration of (S)-4-hydroxy-2-hexanone be confirmed experimentally?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralcel OD-H column with hexane/isopropanol (95:5) to resolve enantiomers .
  • NMR Spectroscopy : Employ Mosher’s esterification to derivatize the hydroxyl group and analyze 1H^1H-NMR shifts for stereochemical assignment .
  • X-ray Crystallography : Resolve the crystal structure if single crystals are obtainable, providing unambiguous stereochemical confirmation .

Q. What functional group transformations are feasible for (S)-4-hydroxy-2-hexanone?

  • Methodological Answer :
  • Oxidation : Convert the hydroxyl group to a carbonyl using CrO3_3/H2_2SO4_4 (Jones reagent) to yield 2,4-hexanedione .
  • Reduction : Reduce the ketone to a secondary alcohol using NaBH4_4 in methanol, yielding (S)-4-hydroxy-2-hexanol .
  • Protection Strategies : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group during multi-step syntheses .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in (S)-4-hydroxy-2-hexanone synthesis?

  • Methodological Answer :
  • Base-Catalyzed Aldol : Low temperatures (−20°C) and polar aprotic solvents (THF) favor anti-aldol adducts, while protic solvents (ethanol) may reduce selectivity due to hydrogen bonding .
  • Enzymatic Catalysis : Optimize pH (6.5–7.5) and temperature (25–30°C) for aldolase activity. For example, E. coli-expressed L-rhamnulose-1-phosphate aldolase (RhaD) achieves >95% ee .
  • Contradiction Analysis : Discrepancies in reported yields may arise from trace metal impurities or substrate ratios. Use chelating agents (e.g., EDTA) to mitigate metal interference .

Q. What analytical strategies resolve contradictions in reported metabolic pathways of β-hydroxy ketones?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate (S)-4-hydroxy-2-hexanone with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Compare with in vivo rodent studies to identify species-specific pathways .
  • Isotopic Labeling : Use 13C^{13}C-labeled substrates to track carbon flow during oxidation/reduction. For example, 13C^{13}C-NMR can distinguish 2,5-hexanedione (neurotoxic metabolite) from other intermediates .

Q. How can computational modeling predict the environmental persistence of (S)-4-hydroxy-2-hexanone?

  • Methodological Answer :
  • Biodegradation Prediction : Use EPI Suite to estimate half-life in soil/water. Experimental validation via OECD 301D (Closed Bottle Test) confirms aerobic biodegradability .
  • Photolysis Studies : Exclude the compound to UV-Vis light (λ = 254 nm) in aqueous solutions and monitor degradation via GC-MS. Compare with predicted reaction pathways (e.g., hydroxyl radical attack) .

Q. What methodologies assess (S)-4-hydroxy-2-hexanone’s interaction with metabolic enzymes?

  • Methodological Answer :
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} using purified alcohol dehydrogenases (ADH) or ketone reductases (KREDs) in vitro. For example, ADH from Saccharomyces cerevisiae shows substrate inhibition at >10 mM .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with ADH active sites. Validate with site-directed mutagenesis (e.g., Ser48→Ala in ADH1C) to identify critical residues .

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